Pyrazinethiocarboxamide

Antimycobacterial Tuberculosis Drug Discovery

Procure high-purity Pyrazinethiocarboxamide for reliable antimicrobial screening. Direct evidence shows PTCA retains bactericidal activity against M. tuberculosis, M. avium, and M. intracellulare under conditions where pyrazinamide is ineffective. The thiocarbonyl group enhances lipophilicity and target engagement. This is an essential positive control and SAR scaffold. Verified purity and global shipping support rigorous research programs.

Molecular Formula C5H5N3S
Molecular Weight 139.18 g/mol
CAS No. 4604-72-2
Cat. No. B133990
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePyrazinethiocarboxamide
CAS4604-72-2
SynonymsPyrazine Carboxylic Acid Thioamide
Molecular FormulaC5H5N3S
Molecular Weight139.18 g/mol
Structural Identifiers
SMILESC1=CN=C(C=N1)C(=S)N
InChIInChI=1S/C5H5N3S/c6-5(9)4-3-7-1-2-8-4/h1-3H,(H2,6,9)
InChIKeyLIURPUMROGYCLW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pyrazinethiocarboxamide (CAS 4604-72-2): A Thiocarboxamide with Demonstrated Antimycobacterial and Antifungal Activity for Research and Development


Pyrazinethiocarboxamide (PTCA; CAS 4604-72-2), also known as pyrazine-2-thiocarboxamide, is a heterocyclic thioamide derivative of pyrazine. It is structurally related to the first-line antitubercular drug pyrazinamide (PZA), but features a thiocarbonyl (C=S) group in place of the amide carbonyl (C=O) [1]. This thioamide moiety is known to modulate hydrogen-bonding capacity, lipophilicity, and redox behavior, which can significantly alter biological target affinity and selectivity compared to oxygen analogs [2]. PTCA is primarily investigated as an antimicrobial agent with reported in vitro activity against Mycobacterium tuberculosis, Mycobacterium avium, Mycobacterium intracellulare, and certain fungal strains [1][3][4]. The compound is also utilized as a synthetic intermediate in medicinal chemistry for the preparation of more complex pyrazine-based derivatives [5].

Why Pyrazinethiocarboxamide Cannot Be Casually Substituted by Pyrazinamide or Other Amide Analogs


Thioamides such as pyrazinethiocarboxamide exhibit fundamentally different physicochemical properties and biological behaviors compared to their amide counterparts, rendering simple substitution unreliable. The replacement of the amide oxygen with sulfur significantly alters hydrogen-bonding patterns: thioamides are generally stronger hydrogen-bond donors but weaker acceptors, which can dramatically shift binding affinity and selectivity for biological targets [1]. Furthermore, thioamides typically demonstrate higher lipophilicity (log P) than corresponding amides, a parameter that directly influences membrane permeability and mycobacterial cell wall penetration [2]. Critically, in vitro head-to-head studies have shown that pyrazinethiocarboxamide retains bactericidal activity against multiple mycobacterial species under conditions where the first-line drug pyrazinamide shows negligible or no effect [3]. This performance divergence is not predictable from structural similarity alone, underscoring that thioamide derivatives cannot be considered functionally interchangeable with their oxygen-based analogs in experimental or preclinical contexts.

Quantitative Differentiation of Pyrazinethiocarboxamide Against Key Comparators


Bactericidal Activity Against M. tuberculosis, M. avium, and M. intracellulare Where Pyrazinamide Shows No or Little Effect

Pyrazinethiocarboxamide demonstrated both bacteriostatic and bactericidal activity in vitro against Mycobacterium tuberculosis, Mycobacterium avium, and Mycobacterium intracellulare. In the same assay system, the reference compound pyrazinamide showed no or little activity against these three mycobacterial species [1]. This represents a direct, quantitative differentiation in antimicrobial spectrum and potency.

Antimycobacterial Tuberculosis Drug Discovery

Thioamide Class Advantage: Consistently Higher Antimycobacterial Activity Compared to Corresponding Amides

In a comparative study of 20 pyrazine-2-carboxamide derivatives and their corresponding thioamides, the thioamide analogs consistently exhibited higher in vitro antimycobacterial activity than their amide counterparts [1]. The most active compound in the series, a pyrazine-2-carbothioamide derivative, achieved 91% inhibition against M. tuberculosis and displayed the highest lipophilicity (log P = 4.95), underscoring the critical role of the thioamide moiety in enhancing potency.

Structure-Activity Relationship Thioamide Antimycobacterial

Broad-Spectrum Antimicrobial Activity with Defined MIC and MBC Values Against Multiple Strains

Pyrazinethiocarboxamide (PTCA) was evaluated against six microorganisms, yielding quantitative minimum inhibitory concentration (MIC) and minimum bactericidal/fungicidal concentration (MBC/MFC) values [1]. While the reference does not provide a direct comparator for all strains, the data establish a baseline of activity that can be compared to other known antimicrobial agents in the literature. For instance, PTCA demonstrated fungicidal activity, which is not typically observed with the parent drug pyrazinamide.

Antimicrobial MIC MBC Broad-spectrum

Proven Antifungal Properties with Electrochemical and Biomolecular Interaction Characterization

PTCA has been extensively characterized for its antifungal properties, physicochemical profile, and ability to interact with biomolecules such as DNA and bovine serum albumin (BSA) [1]. The compound's pKa values, redox behavior, and intercalation interaction with calf thymus DNA were determined experimentally and supported by DFT calculations. These data provide a comprehensive understanding of PTCA's solution behavior and potential cellular targets, which are not available for many simple pyrazine derivatives.

Antifungal Electrochemistry DNA Binding

Optimal Research and Industrial Use Cases for Pyrazinethiocarboxamide Based on Differentiated Evidence


Screening for Novel Antimycobacterial Agents Against Pyrazinamide-Resistant or -Tolerant Strains

Given the direct evidence that pyrazinethiocarboxamide exhibits bactericidal activity against M. tuberculosis, M. avium, and M. intracellulare under conditions where pyrazinamide is ineffective [1], PTCA is ideally suited as a positive control or reference compound in high-throughput screening campaigns aimed at identifying new chemical entities active against intrinsically pyrazinamide-resistant mycobacteria. It can also serve as a starting scaffold for medicinal chemistry optimization.

Structure-Activity Relationship (SAR) Studies Focusing on Thioamide Pharmacophores

The class-level evidence that thioamides consistently outperform corresponding amides in antimycobacterial assays [1] positions pyrazinethiocarboxamide as a key comparator in SAR studies. Researchers investigating the role of the thiocarbonyl group in target engagement, membrane permeability, or metabolic stability can use PTCA to benchmark the contribution of sulfur substitution relative to oxygen analogs.

Antifungal Drug Discovery and Mechanism-of-Action Studies

With proven antifungal properties and detailed characterization of its interaction with DNA and other biomolecules [1][2], PTCA is a valuable tool compound for antifungal research. It can be employed in mode-of-action studies exploring DNA intercalation or redox-mediated mechanisms, as well as in combination screens with existing antifungals to assess potential synergistic effects.

Biophysical and Electrochemical Assay Development

The comprehensive physicochemical and electrochemical profile of PTCA, including its pKa values, redox potentials, and DNA/BSA binding affinities [1], makes it an excellent model compound for developing and validating new biophysical assays. Its well-defined behavior in voltammetric and spectrophotometric systems supports its use as a calibration standard or test analyte in electroanalytical method development.

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